

theoretical properties of 2-Aminoethanesulfonamide hydrochloride

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Compound of Interest

Compound Name: 2-Aminoethanesulfonamide
hydrochloride

Cat. No.: B129864

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An In-depth Technical Guide on the Theoretical Properties of 2-Aminoethanesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of **2-Aminoethanesulfonamide hydrochloride** (CAS: 89756-60-5), a versatile compound with applications in pharmaceutical development and biochemical research.^[1] This document collates available data on its chemical characteristics, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and its role as a key intermediate and active metabolite.

Physicochemical and Theoretical Properties

2-Aminoethanesulfonamide hydrochloride, also known as Taurinamide hydrochloride, is a white crystalline powder.^[1] It serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of sulfonamide antibiotics.^[1] Its solubility in water and stability contribute to its utility in diverse laboratory and pharmaceutical applications.^[1]

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	89756-60-5	[1] [2]
Molecular Formula	C ₂ H ₈ N ₂ O ₂ S·HCl	[1]
Molecular Weight	160.62 g/mol	[2] [3]
Appearance	White crystalline powder	[1]
Melting Point	130-137 °C	[1]
Boiling Point	303.7 °C at 760 mmHg	[4] [5]
Flash Point	137.5 °C	[4] [5]
Purity	97-102% (Titration)	[1] [2]
InChI Key	DGUYEYAZTOUCEJ- UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>C(CS(=O)(=O)N)N.Cl</chem>	[6]

Table 2: Predicted Theoretical Properties

Computational models are essential for predicting the pharmacokinetic and pharmacodynamic behavior of molecules in early-stage drug discovery. The following ADMET properties for 2-Aminoethanesulfonamide (the free base) were predicted using established computational algorithms.

Property	Predicted Value	Description
pKa (strongest acidic)	11.26	The sulfonamide N-H proton's acidity.
pKa (strongest basic)	8.89	The primary amine's basicity.
logP (Octanol-Water)	-1.82	Indicates high hydrophilicity.
Water Solubility	-0.19 log(mol/L)	High predicted water solubility.
Caco-2 Permeability	-2.18 log(cm/s)	Low predicted intestinal permeability.
Human Intestinal Absorption	33.79%	Low predicted absorption.
P-glycoprotein Substrate	No	Not likely to be an efflux pump substrate.
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions.
H-Bond Acceptors	4	[3]
H-Bond Donors	3	
Polar Surface Area	94.6 Å ²	

Note: These values are computationally predicted and should be confirmed by experimental data.

Biological Activity and Mechanism of Action

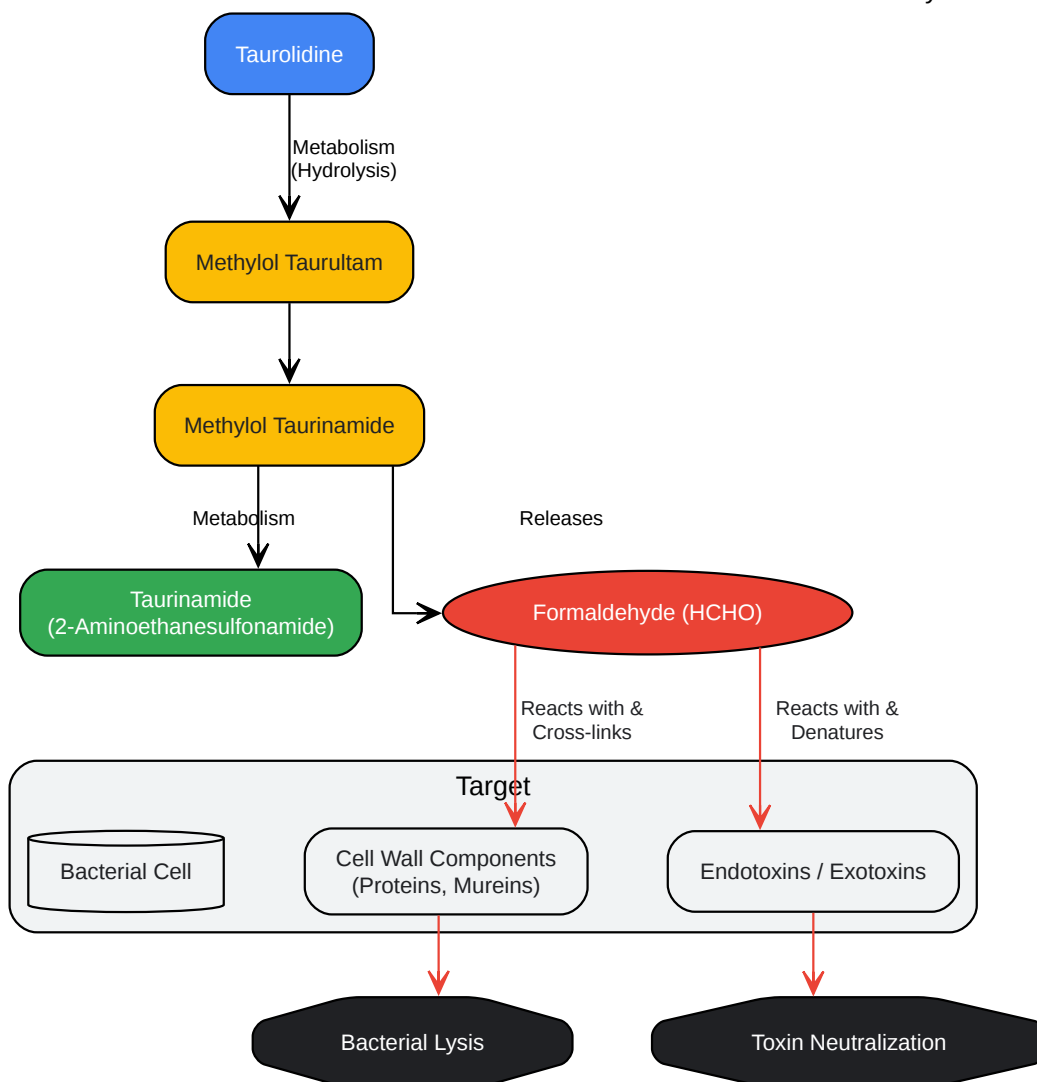
2-Aminoethanesulfonamide hydrochloride is a key metabolite of Taurolidine, an antimicrobial and anti-endotoxin agent.[2] The therapeutic action of Taurolidine is attributed to its metabolic breakdown, which releases active methylol groups.[5][7]

The mechanism proceeds as follows:

- Taurolidine is rapidly metabolized via hydrolysis to taurultam and then to methylol taurinamide.[5][7]

- Methylol taurinamide subsequently breaks down to taurinamide (2-Aminoethanesulfonamide) and releases formaldehyde.[5]
- The liberated formaldehyde is the primary antimicrobial agent. It reacts with and cross-links components of the bacterial cell wall, such as proteins and peptidoglycans (mureins).[2][4][5]
- This action disrupts cell wall integrity, leading to bacterial lysis.[5][7] Formaldehyde also denatures bacterial endotoxins and exotoxins by reacting with their amino and hydroxyl groups.[5]

Mechanism of Action: Taurolidine Metabolism and Antimicrobial Activity



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Metabolism of Taurolidine to produce active Formaldehyde.

Experimental Protocols

Detailed experimental procedures are critical for the accurate analysis and characterization of **2-Aminoethanesulfonamide hydrochloride**. The following are representative protocols for purity and quantification analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

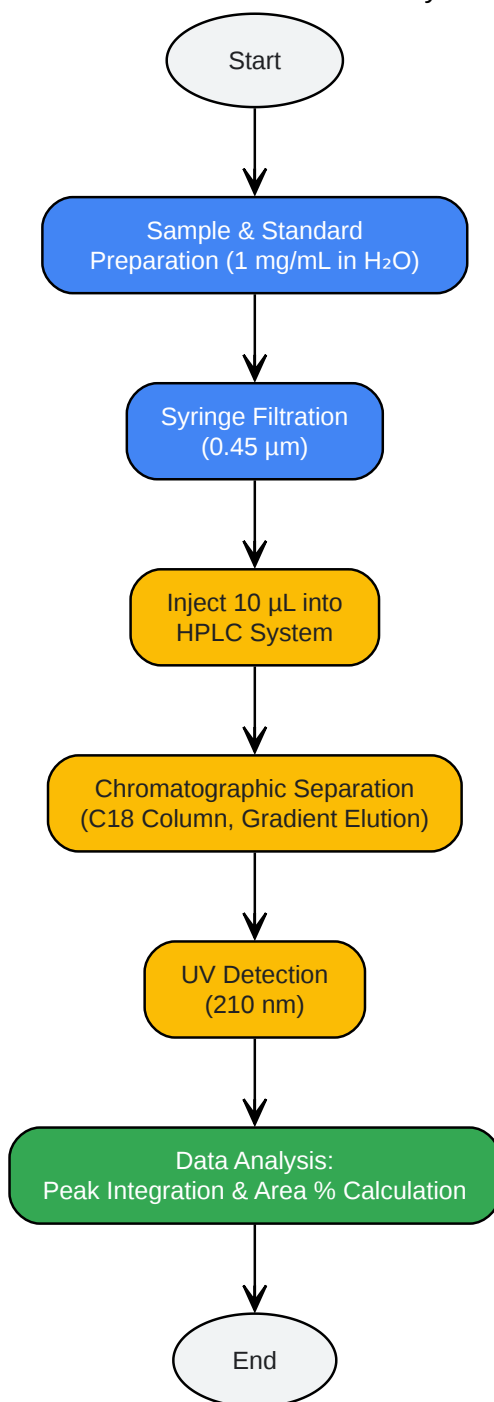
This protocol outlines a general method for the purity assessment of **2-Aminoethanesulfonamide hydrochloride** using reversed-phase HPLC with UV detection. Given its primary amine structure, pre-column derivatization can be employed to enhance UV detection, though direct detection at low wavelengths is also possible.

Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of **2-Aminoethanesulfonamide hydrochloride** standard at 1.0 mg/mL in HPLC-grade water.
 - Prepare sample solutions at a similar concentration.
 - Filter all solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - HPLC System: Standard HPLC with a UV-Vis detector.
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.

- Detection: 210 nm.
- Column Temperature: 30 °C.
- Analysis:
 - Inject a blank (water), followed by the standard solution, and then the sample solutions.
 - Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow: HPLC Purity Analysis



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General workflow for HPLC-based purity determination.

Potentiometric Titration for Assay

Potentiometric titration is a standard method for determining the purity of amine hydrochloride salts. This method measures the potential difference to find the equivalence point when titrating the basic amine with a strong acid.

Methodology:

- Reagent Preparation:
 - Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
 - Sample Solvent: A mixture of 90 mL chloroform and 10 mL of isopropanol, or an appropriate non-aqueous solvent like methanol.
- Instrumentation:
 - Digital pH meter or potentiometer with a combination glass pH electrode.
 - Calibrate the instrument using standard buffers (e.g., pH 4.0 and 7.0).
- Procedure:
 - Accurately weigh approximately 100-150 mg of **2-Aminoethanesulfonamide hydrochloride** into a 250 mL beaker.
 - Dissolve the sample in 100 mL of the chosen solvent.
 - Place the beaker on a magnetic stirrer and immerse the electrode in the solution.
 - Titrate with 0.1 M NaOH, adding the titrant in small increments, especially near the equivalence point.
 - Record the pH/mV reading after each addition.
- Analysis:
 - Plot the pH/mV versus the volume of NaOH added.

- Determine the equivalence point from the inflection point of the titration curve (or by calculating the first derivative).
- Calculate the assay percentage using the volume of titrant consumed.

Spectroscopic Data

While detailed experimental spectra for **2-Aminoethanesulfonamide hydrochloride** are not widely available in public databases, synthesis and characterization studies report the use of standard spectroscopic techniques.

- ¹H NMR: A predicted ¹H-NMR spectrum in D₂O shows signals around 3.44-3.62 ppm corresponding to the two methylene (-CH₂-) groups.[5] One publication provides experimental data for a related synthesis in D₂O: ¹H NMR (400 MHz, D₂O) δ 3.51 (t, J= 6.3 Hz, 2H), 3.40 (t, J= 6.3 Hz, 2H).
- ¹³C NMR: The same publication reports: ¹³C NMR (100 MHz, D₂O) δ 51.00, 34.28.
- IR and Mass Spectrometry: These techniques are routinely used to confirm the functional groups and molecular weight of the compound and its derivatives, though specific public data for the parent hydrochloride salt is limited.

This guide provides a foundational understanding of **2-Aminoethanesulfonamide hydrochloride** for research and development purposes. For further application, experimental verification of the theoretical data is strongly recommended.

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